Cas no 1509678-16-3 (2-2-(methylsulfanyl)pyrimidin-5-ylethan-1-ol)

2-2-(Methylsulfanyl)pyrimidin-5-ylethan-1-ol is a pyrimidine derivative featuring a methylsulfanyl substituent and a hydroxymethyl side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its pyrimidine core offers structural diversity for further functionalization, while the methylsulfanyl group enhances reactivity in nucleophilic substitution reactions. The hydroxymethyl moiety provides a handle for additional derivatization, enabling the synthesis of more complex molecules. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined structure and functional groups make it a valuable building block for researchers in medicinal chemistry and material science applications.
2-2-(methylsulfanyl)pyrimidin-5-ylethan-1-ol structure
1509678-16-3 structure
Product Name:2-2-(methylsulfanyl)pyrimidin-5-ylethan-1-ol
CAS No:1509678-16-3
MF:C7H10N2OS
MW:170.232100009918
MDL:MFCD30535881
CID:4603049
PubChem ID:83674449
Update Time:2025-06-07

2-2-(methylsulfanyl)pyrimidin-5-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol
    • 5-Pyrimidineethanol, 2-(methylthio)-
    • 2-2-(methylsulfanyl)pyrimidin-5-ylethan-1-ol
    • MDL: MFCD30535881
    • Inchi: 1S/C7H10N2OS/c1-11-7-8-4-6(2-3-10)5-9-7/h4-5,10H,2-3H2,1H3
    • InChI Key: QCXLUHRIKXDRMZ-UHFFFAOYSA-N
    • SMILES: C1(SC)=NC=C(CCO)C=N1

2-2-(methylsulfanyl)pyrimidin-5-ylethan-1-ol Pricemore >>

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Additional information on 2-2-(methylsulfanyl)pyrimidin-5-ylethan-1-ol

Professional Introduction to Compound with CAS No. 1509678-16-3 and Product Name: 2-2-(methylsulfanyl)pyrimidin-5-ylethan-1-ol

The compound identified by the CAS number 1509678-16-3 and the product name 2-2-(methylsulfanyl)pyrimidin-5-ylethan-1-ol represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a pyrimidine core structure combined with an ethanol moiety, has garnered attention due to its potential applications in drug discovery and development. The pyrimidine ring is a fundamental scaffold in many bioactive molecules, particularly those targeting nucleic acid interactions and metabolic pathways.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the quest for novel therapeutic agents. The methylsulfanyl substituent in the compound's structure introduces a polar, sulfur-rich region that can enhance solubility and binding affinity to biological targets. This feature is particularly valuable in medicinal chemistry, where optimizing solubility and bioavailability is critical for the development of effective pharmaceuticals.

The pyrimidin-5-yl moiety extends the compound's potential for interaction with biological systems, given that pyrimidines are natural components of nucleic acids. This structural element suggests possible applications in modulating enzymes or receptors involved in DNA repair, synthesis, or transcription. Such interactions are of paramount importance in addressing a wide range of diseases, including cancer, viral infections, and genetic disorders.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that the 2-2-(methylsulfanyl)pyrimidin-5-ylethan-1-ol may exhibit inhibitory activity against certain kinases and other enzymes implicated in cellular proliferation and survival. These findings are particularly exciting as they align with ongoing efforts to develop targeted therapies for complex diseases.

The ethanol side chain at the terminal position of the molecule provides an additional layer of structural flexibility, which can be exploited to fine-tune pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This aspect is crucial for translating promising preclinical findings into viable clinical candidates. The compound's overall architecture suggests a balance between lipophilicity and polarity, which is often sought after in drug design to achieve optimal pharmacological profiles.

Current research is delving into the synthesis of derivatives of this compound to enhance its biological activity and reduce potential side effects. By modifying substituents or altering the core structure, scientists aim to uncover more potent and selective agents. The use of high-throughput screening technologies has accelerated this process by allowing rapid evaluation of large libraries of compounds for their biological efficacy.

The integration of machine learning algorithms into drug discovery workflows has further propelled the investigation of this class of compounds. Predictive models can identify structural features that correlate with desired biological outcomes, thereby guiding synthetic efforts more efficiently. This interdisciplinary approach combines traditional organic synthesis with cutting-edge data analysis techniques to streamline the development pipeline.

In conclusion, the compound with CAS No. 1509678-16-3 and its product name 2-2-(methylsulfanyl)pyrimidin-5-ylethan-1-ol represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features position it as a valuable tool for developing novel therapeutic strategies targeting various diseases. As research continues to evolve, it is anticipated that insights gained from studying this compound will contribute significantly to advancements in medicine.

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